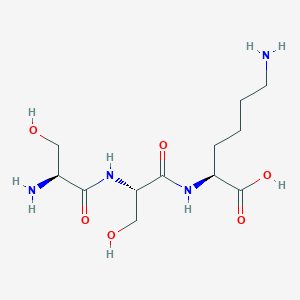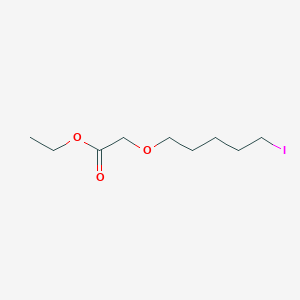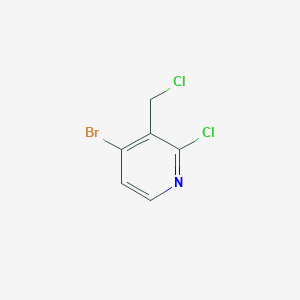
4-Bromo-2-chloro-3-(chloromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chloro-3-(chloromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of bromine, chlorine, and a chloromethyl group attached to a pyridine ring. This compound is typically a white crystalline powder and is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .
準備方法
Synthetic Routes and Reaction Conditions
Several methods are available for the synthesis of 4-Bromo-2-chloro-3-(chloromethyl)pyridine:
Reaction of 2-bromopyridine with chloromethyl chloroformate in the presence of copper chloride: This method involves the reaction of 2-bromopyridine with chloromethyl chloroformate in the presence of a copper chloride catalyst.
Reaction of 4-chloro-2-pyridinecarboxylic acid with tribromomethane at 0°C: This method involves the reaction of 4-chloro-2-pyridinecarboxylic acid with tribromomethane at a low temperature.
Reaction of 2-chloropyridine with bromomethane in the presence of a base: This method involves the reaction of 2-chloropyridine with bromomethane in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
4-Bromo-2-chloro-3-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
科学的研究の応用
4-Bromo-2-chloro-3-(chloromethyl)pyridine has several scientific research applications:
作用機序
The mechanism of action of 4-Bromo-2-chloro-3-(chloromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or intermediate in various chemical reactions, influencing the activity of enzymes and other biological molecules. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
4-Bromo-2-(chloromethyl)pyridine: This compound is similar in structure but lacks the additional chlorine atom at the 3-position.
2-Bromo-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a chloromethyl group.
4-(Bromomethyl)pyridine: This compound lacks the chlorine atoms present in 4-Bromo-2-chloro-3-(chloromethyl)pyridine.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, as well as a chloromethyl group. This combination of substituents imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C6H4BrCl2N |
|---|---|
分子量 |
240.91 g/mol |
IUPAC名 |
4-bromo-2-chloro-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,3H2 |
InChIキー |
PDCWPCWOFMTABU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Br)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


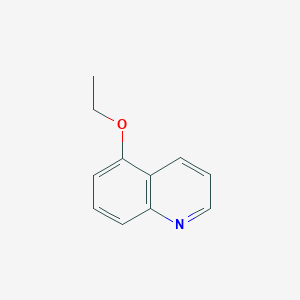
![benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B13916813.png)


![6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methylnicotinaldehyde](/img/structure/B13916820.png)
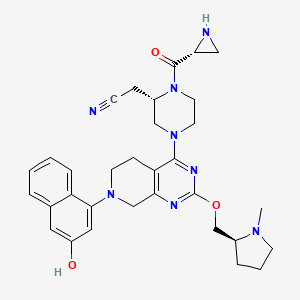
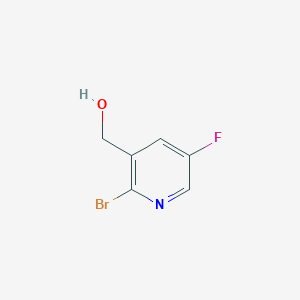
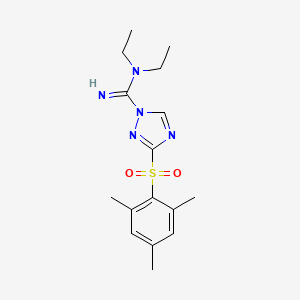
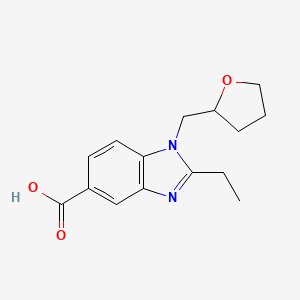
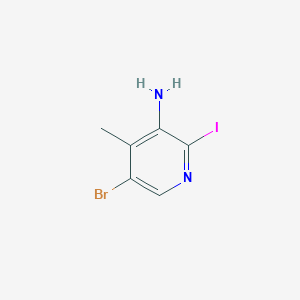
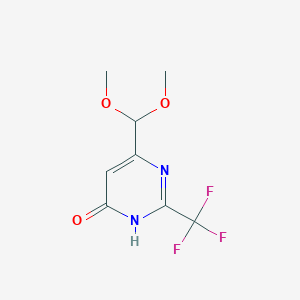
![[2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13916878.png)
